molecular formula C9H13NOS B8598440 4-[(3-Aminopropyl)sulfanyl]phenol CAS No. 69409-63-8

4-[(3-Aminopropyl)sulfanyl]phenol

Cat. No.: B8598440
CAS No.: 69409-63-8
M. Wt: 183.27 g/mol
InChI Key: YRJNRIPTEYAKDD-UHFFFAOYSA-N
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Description

4-[(3-Aminopropyl)sulfanyl]phenol is a sulfur-containing aromatic compound characterized by a phenol group substituted with a 3-aminopropylsulfanyl moiety at the para position. Its molecular structure combines the reactivity of a phenolic hydroxyl group with the nucleophilic and coordinating properties of the sulfanyl (-S-) and primary amine (-NH₂) groups.

Synthesis Pathway: The synthesis of this compound derivatives is exemplified in adenosine diphosphate (ADP) analogs. Jefferson et al. described a multi-step process starting with ADP, which undergoes cyclization with chloroacetaldehyde to form imidazo[2,1-i]purine derivatives. Subsequent alkaline hydrolysis and heterocyclization with carbon disulfide yield ribosylpyrophosphate 2-mercapto-1,N⁶-ethenoadenosine diphosphate (52). Alkylation with 3-bromopropanamine introduces the 3-aminopropylsulfanyl group, producing 2-[(3-aminopropyl)sulfanyl]-1,N⁶-ethenoadenosine diphosphate (53). Final degradation of the imidazole ring yields this compound-containing ADP analogs (54) .

Biological Activity:
This compound exhibits strong platelet aggregation initiation, a property inherited from ADP’s native role in hemostasis. Its optimized structure enhances stability and receptor binding, making it a valuable tool for studying thrombotic pathways .

Properties

CAS No.

69409-63-8

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-(3-aminopropylsulfanyl)phenol

InChI

InChI=1S/C9H13NOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7,10H2

InChI Key

YRJNRIPTEYAKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent/Modification Biological Activity Source/Application
4-[(3-Aminopropyl)sulfanyl]phenol Phenol + 3-aminopropylsulfanyl Platelet aggregation initiation ADP analog for thrombosis studies
N,N'-Pt(II) complex (Cyclohexyl-S) Cyclohexylsulfanyl pyrazole ligand High cytotoxicity (3× benzyl analogue) Anticancer agent (Jurkat, K562 cells)
3-[(4-Methylphenyl)sulfanyl]phenol Phenol + 4-methylphenylsulfanyl Limited bioactivity data Synthetic intermediate
Alkylphenols (e.g., 4-(1-ethylpentyl)phenol) Branched alkyl chains Endocrine disruption, environmental toxicity Industrial surfactants

Sulfanyl Pyrazole Metal Complexes

Platinum(II) and palladium(II) complexes with sulfanyl pyrazole ligands demonstrate substituent-dependent cytotoxicity. For example:

  • The N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) complex exhibits cytotoxicity threefold higher than its benzylsulfanyl counterpart against leukemia cell lines (Jurkat, K562). This highlights the critical role of hydrophobic substituents (e.g., cyclohexyl) in enhancing cellular uptake and DNA binding .
  • In contrast, this compound derivatives prioritize amine-mediated interactions (e.g., hydrogen bonding with platelet ADP receptors), underscoring divergent structure-activity relationships .

Thioether-Containing Adenosine Derivatives

Compounds like 2-[(3-aminopropyl)sulfanyl]-1,N⁶-ethenoadenosine diphosphate (53) share structural motifs with this compound but differ in their nucleoside backbone. The etheno bridge in compound 53 stabilizes the molecule against enzymatic degradation, prolonging its platelet-aggregating effect compared to unmodified ADP .

Alkylphenols and Environmental Analogues

Alkylphenols such as 4-(1-ethylpentyl)phenol (CAS 6465-74-3) lack the sulfanyl-amine moiety but share phenolic toxicity profiles. These compounds are associated with endocrine-disrupting effects due to estrogen receptor binding, unlike this compound, which targets nucleotide pathways .

Research Findings and Implications

  • Substituent Effects: Hydrophobic groups (e.g., cyclohexyl) enhance cytotoxicity in metal complexes, while polar amines (e.g., 3-aminopropyl) favor receptor-specific interactions in ADP analogs .
  • Synthetic Versatility: The sulfanyl group enables facile functionalization, as seen in the conversion of mercapto intermediates to aminopropyl derivatives .
  • Therapeutic Potential: this compound’s platelet-aggregating activity positions it as a tool for antithrombotic drug development, whereas its structural analogues highlight the tunability of bioactivity through substituent engineering.

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